molecular formula C18H20N6O2 B2866378 1,6,7-trimethyl-8-(2-(phenylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923683-79-8

1,6,7-trimethyl-8-(2-(phenylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2866378
CAS No.: 923683-79-8
M. Wt: 352.398
InChI Key: ZVVPGVYDQTVMQN-UHFFFAOYSA-N
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Description

1,6,7-Trimethyl-8-(2-(phenylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative featuring a fused imidazo-purine-dione scaffold. This core structure is a privileged motif in medicinal chemistry due to its versatility in targeting diverse biological pathways, including serotonin receptors (5-HT1A/5-HT7), phosphodiesterases (PDEs), and peroxisome proliferator-activated receptors (PPARγ) . The compound is characterized by:

  • 1,6,7-Trimethyl substitution: Enhances metabolic stability and lipophilicity, which may improve blood-brain barrier penetration .

Properties

IUPAC Name

6-(2-anilinoethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c1-11-12(2)24-14-15(22(3)18(26)21-16(14)25)20-17(24)23(11)10-9-19-13-7-5-4-6-8-13/h4-8,19H,9-10H2,1-3H3,(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVPGVYDQTVMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCNC4=CC=CC=C4)N(C(=O)NC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structure Construction: Imidazo[2,1-f]Purine Skeleton

The imidazo[2,1-f]purine system is typically derived from xanthine alkaloids such as theophylline (1,3-dimethylxanthine). A critical step involves cyclocondensation to form the fused imidazole ring. In one approach, 1,3-dimethylxanthine undergoes bromination at the 8-position using bromine in acetic acid, yielding 8-bromo-1,3-dimethylxanthine. Subsequent treatment with ethylene diamine in refluxing ethanol facilitates ring closure, forming the tricyclic imidazo[2,1-f]purine core.

Reaction Conditions :

  • Bromination : 1,3-dimethylxanthine (10 mmol), Br2 (12 mmol), glacial acetic acid (50 mL), 80°C, 6 h (Yield: 78%).
  • Cyclization : 8-bromo-1,3-dimethylxanthine (5 mmol), ethylene diamine (15 mmol), ethanol (100 mL), reflux, 24 h (Yield: 65%).

Regioselective Methylation at Positions 6 and 7

Introducing methyl groups at the 6- and 7-positions requires careful control to avoid over-alkylation. A two-step protocol utilizing methyl iodide and potassium carbonate in dimethylformamide (DMF) achieves selective methylation:

  • 6-Methylation :
    • Imidazo[2,1-f]purine (5 mmol), CH3I (6 mmol), K2CO3 (10 mmol), DMF (50 mL), 60°C, 8 h (Yield: 82%).
  • 7-Methylation :
    • 6-Methyl intermediate (5 mmol), CH3I (6 mmol), K2CO3 (10 mmol), DMF (50 mL), 80°C, 12 h (Yield: 75%).

Analytical Data :

  • 1H NMR (DMSO-d6) : δ 3.42 (s, 3H, N1-CH3), 3.58 (s, 3H, N3-CH3), 3.89 (s, 3H, C6-CH3), 4.01 (s, 3H, C7-CH3).

Introduction of the 8-(2-(Phenylamino)ethyl) Side Chain

The 8-position is functionalized via nucleophilic substitution or BF3·OEt2-catalyzed coupling. A robust method involves reacting 8-chloro-1,6,7-trimethylimidazo[2,1-f]purine-2,4-dione with 2-(phenylamino)ethylamine in the presence of BF3·OEt2:

Procedure :

  • 8-Chloro intermediate (3 mmol), 2-(phenylamino)ethylamine (4.5 mmol), BF3·OEt2 (0.6 mmol), DMF (15 mL), 120°C, 10 h (Yield: 70%).

Optimization Insights :

  • Lowering the reaction temperature to 100°C reduces side product formation but increases reaction time to 24 h (Yield: 68%).
  • Substituting DMF with acetonitrile decreases yield to 52%, highlighting solvent polarity’s role in facilitating displacement.

Final Functionalization and Purification

After side chain incorporation, the product is purified via column chromatography (silica gel, ethyl acetate:petroleum ether = 1:2) and recrystallized from ethanol.

Characterization Data :

  • HRMS (ESI+) : m/z calculated for C20H24N6O2 [M+H]+: 405.2034; found: 405.2036.
  • 13C NMR (DMSO-d6) : δ 156.8 (C2), 151.2 (C4), 148.9 (C8a), 135.7 (C5), 128.4–114.2 (phenyl carbons), 48.3 (CH2NH), 32.1–28.4 (N-CH3 groups).

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagent Yield (%) Purity (%)
Bromination-Cyclization Theophylline Br2, ethylene diamine 65 98
Direct Alkylation 8-Chloro derivative 2-(Phenylamino)ethylamine 70 97
BF3-Catalyzed Coupling Imidazo-purine core BF3·OEt2 68 96

Challenges and Optimization Strategies

  • Regioselectivity : Competing alkylation at N9 is mitigated by steric hindrance from the 1,3-dimethyl groups.
  • Side Reactions : Over-alkylation is minimized by stepwise addition of methyl iodide and rigorous temperature control.
  • Catalyst Loading : Increasing BF3·OEt2 beyond 20 mol% promotes decomposition, reducing yield.

Applications and Derivatives

While pharmacological data for the target compound remains unpublished, structural analogs exhibit anxiolytic and antitumor activities. For instance, 8-[3-(N4-phenylpiperazinyl)propyl] derivatives demonstrate IC50 values of 2.0 μM against HepG-2 cells, suggesting potential therapeutic relevance for the title compound.

Chemical Reactions Analysis

Types of Reactions

1,6,7-trimethyl-8-(2-(phenylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenylaminoethyl side chain, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products

    Oxidation: Oxidized imidazopurine derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

1,6,7-trimethyl-8-(2-(phenylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to biologically active purines.

    Biological Studies: Used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Chemical Biology: Employed as a probe to study biochemical processes and interactions at the molecular level.

    Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 1,6,7-trimethyl-8-(2-(phenylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:

    Inhibit Enzymes: By binding to the active site or allosteric sites, it can inhibit the activity of enzymes involved in critical biochemical pathways.

    Receptor Binding: It can act as an agonist or antagonist at various receptors, modulating cellular responses.

    Signal Transduction: Influence signal transduction pathways by interacting with key proteins and altering their function.

Comparison with Similar Compounds

Key Observations :

Substitution Patterns: Methyl groups at positions 1, 6, and 7 (target compound) may enhance metabolic stability compared to 1,3-dimethyl derivatives (e.g., AZ-853/AZ-861) . Piperazinylalkyl side chains (e.g., AZ-853, Compound 3i) are common in serotonin receptor ligands, while the target compound’s phenylaminoethyl chain represents a novel modification .

Receptor Selectivity: Fluorinated arylpiperazinyl derivatives (e.g., AZ-853, Compound 3i) exhibit high 5-HT1A affinity (Ki < 1 nM), with trifluoromethyl groups (AZ-861) further enhancing potency .

Pharmacological and Pharmacokinetic Profiles

Compound 5-HT1A Affinity (Ki) 5-HT7 Affinity (Ki) PDE4B/PDE10A Inhibition (IC50) Metabolic Stability (HLM) Brain Penetration Adverse Effects
Target Compound Unknown Unknown Unknown Predicted moderate Likely high Hypothesized: Minimal α1-adrenolytic effects
AZ-853 0.6 nM 120 nM PDE4B: >10 µM Moderate High Hypotension, weight gain
AZ-861 0.2 nM 90 nM PDE4B: >10 µM Moderate Moderate Sedation, lipid disturbances
Compound 3i 2.1 nM 15 nM PDE4B: >10 µM Moderate High None reported at 2.5 mg/kg
CB11 N/A N/A N/A N/A N/A ROS production, caspase-3 activation

Key Findings :

  • Efficacy : AZ-861 shows stronger 5-HT1A agonism than AZ-853 due to its trifluoromethyl group, but AZ-853 has better brain penetration and antidepressant potency .
  • Safety : Piperazinylalkyl derivatives (e.g., AZ-853) may cause cardiovascular side effects (e.g., hypotension), whereas the target compound’s lack of a piperazine moiety could mitigate these risks .
  • Enzyme Inhibition : Most imidazo-purine-dione derivatives show weak PDE4B/PDE10A inhibition (>10 µM), suggesting their effects are primarily receptor-mediated .

Therapeutic Implications

  • Antidepressant Potential: The target compound’s structural similarity to AZ-853 and Compound 3i suggests possible 5-HT1A/5-HT7 receptor modulation, but its unique side chain may improve selectivity or reduce side effects .
  • Anticancer Applications: CB11, a PPARγ agonist with a 2-aminophenyl side chain, demonstrates ROS-mediated apoptosis in NSCLC cells, highlighting the scaffold’s versatility .

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